

Navigating Biogenic Amine Analysis in Milk: A Comparative Guide to Methodologies

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For researchers, scientists, and professionals in drug development, the accurate determination of biogenic amines (BAs) in milk and dairy products is crucial for ensuring food safety and quality. While various analytical methods are employed for this purpose, a clear understanding of their principles and comparative performance is essential. This guide provides a comprehensive overview of established techniques for biogenic amine analysis in milk, presenting comparative data, detailed experimental protocols, and visual workflows to aid in methodological selection and application.

It is important to clarify a common point of confusion regarding the acronym "BSDA." In the context of milk analysis, BSDA typically refers to the *Bacillus stearothermophilus* Disc Assay. This is a microbiological inhibition test designed for the screening of antibiotic residues in milk, not for the quantification of biogenic amines[1]. Therefore, a direct inter-laboratory comparison of BSDA results for biogenic amines is not feasible as this assay does not measure these compounds.

This guide will focus on the validated and widely accepted methods for the determination of biogenic amines in milk, primarily High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Comparative Analysis of Biogenic Amine Determination Methods

The selection of an analytical method for biogenic amine determination is often guided by factors such as sensitivity, specificity, sample throughput, and available instrumentation. The most prevalent methods involve chromatographic separation followed by detection.

High-Performance Liquid Chromatography (HPLC) stands as the most common technique for BA analysis due to its high resolution and sensitivity[2][3][4]. It is often coupled with various detectors, including Diode Array Detectors (DAD) for UV-Vis absorption measurement and Fluorescence Detectors (FD) which require a derivatization step to make the non-fluorescent biogenic amines detectable. Tandem Mass Spectrometry (MS/MS) offers the highest selectivity and sensitivity, minimizing the need for derivatization in some cases[5].

High-Performance Thin-Layer Chromatography (HPTLC) is another viable method for the quantification of biogenic amines in milk products[6]. It offers the advantage of high sample throughput and lower operational costs compared to HPLC.

The following tables summarize quantitative data for various biogenic amines found in milk and dairy products, as determined by different analytical methods. These results are drawn from various studies and are presented here to provide a comparative overview of the expected concentration ranges.

Table 1: Biogenic Amine Concentrations in Milk Samples Determined by Various Analytical Methods

Biogenic Amine	Milk Type	Concentration (mg/kg or mg/L)	Analytical Method	Reference
Histamine	Raw Cow & Buffalo Milk	< 1	HPTLC	[7]
Pasteurized Cow & Buffalo Milk	< 1	HPTLC	[7]	
Fermented Cow's Milk	17.97 (after 10 days)	HPLC-DAD	[7]	
Fermented Goat's Milk	34.85 (after 10 days)	HPLC-DAD	[7]	
Tyramine	Fermented Cow's Milk	Initially ~560, increased during storage	HPLC-DAD	[8]
Fermented Goat's Milk	Initially ~560, increased during storage	HPLC-DAD	[8]	
Putrescine	Fermented Cow's Milk	20.26 (after 10 days)	HPLC-DAD	[7]
Fermented Goat's Milk	22.92 (after 10 days)	HPLC-DAD	[7]	
Cadaverine	Fermented Cow's Milk	29.09 (after 10 days)	HPLC-DAD	[7]
Fermented Goat's Milk	29.09 (after 10 days)	HPLC-DAD	[7]	
Spermidine	Raw Cow & Buffalo Milk	< 1	HPTLC	[7]
Fermented Cow's Milk	82.07 (after 10 days)	HPLC-DAD	[7]	

Fermented Goat's Milk	53.85 (after 10 days)	HPLC-DAD	[7]
Tryptamine	Raw Cow & Buffalo Milk	Present, increased during storage	HPTLC [7]

Table 2: Performance Characteristics of a Validated HPLC-DAD Method for Biogenic Amine Analysis in Cheese

Param eter	Trypta mine	2- Phenyl ethyla mine	Putres cine	Cadav erine	Histam ine	Tyrami ne	Spermi dine	Spermi ne
LOD (mg/kg)	1.62	1.53	1.88	1.75	1.81	1.69	1.84	1.77
LOQ (mg/kg)	5.41	5.13	6.28	5.84	6.04	5.65	6.15	5.91
Recover y (%)	70-120	70-120	70-120	70-120	70-120	70-120	70-120	70-120
RSDr (%)	<20	<20	<20	<20	<20	<20	<20	<20

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Experimental Protocols

Detailed and validated protocols are fundamental to achieving reliable and reproducible results. Below are outlines of typical experimental procedures for the analysis of biogenic amines in milk samples using HPLC-DAD and HPTLC.

Protocol 1: Biogenic Amine Analysis by HPLC-DAD with Pre-column Derivatization

This protocol is a generalized procedure based on common practices described in the literature[7][9].

1. Sample Preparation and Extraction:

- Homogenize 5 g of the milk or dairy product sample with 5 mL of 0.1 M perchloric acid (PCA) or trichloroacetic acid (TCA).
- Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant. Repeat the extraction process on the pellet with another 5 mL of PCA/TCA.
- Combine the supernatants and filter through a 0.45 µm syringe filter.

2. Derivatization:

- To 1 mL of the filtered extract, add 200 µL of 2 M sodium hydroxide (NaOH) and 300 µL of saturated sodium bicarbonate solution.
- Add 2 mL of dansyl chloride solution (10 mg/mL in acetone).
- Vortex the mixture and incubate in a water bath at 60°C for 15 minutes in the dark[9].
- After incubation, add 100 µL of ammonia solution to stop the reaction by reacting with the excess dansyl chloride.

- Evaporate the acetone under a gentle stream of nitrogen.
- Extract the dansylated amines with 1 mL of toluene or diethyl ether, vortex, and centrifuge.
- Collect the organic layer and evaporate to dryness.
- Reconstitute the residue in 1 mL of the mobile phase (acetonitrile/water).

3. Chromatographic Conditions:

- HPLC System: An HPLC system equipped with a DAD detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of (A) acetonitrile and (B) water is commonly used[10]. The specific gradient program will depend on the specific amines being analyzed and the column used.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection: Diode Array Detector set at the maximum absorbance of the dansylated amines (typically around 254 nm).
- Quantification: Create a calibration curve using standard solutions of the biogenic amines of interest that have undergone the same derivatization procedure.

Protocol 2: Biogenic Amine Analysis by HPTLC

This protocol is a generalized procedure based on the methodology described for milk and milk products[6].

1. Sample Preparation and Extraction:

- Follow the same extraction procedure as described in Protocol 1 (steps 1.1 to 1.4).

2. Derivatization:

- Follow the same derivatization procedure as described in Protocol 1 (steps 2.1 to 2.5). The final dansylated amine extract in a suitable solvent is then used for spotting on the HPTLC plate.

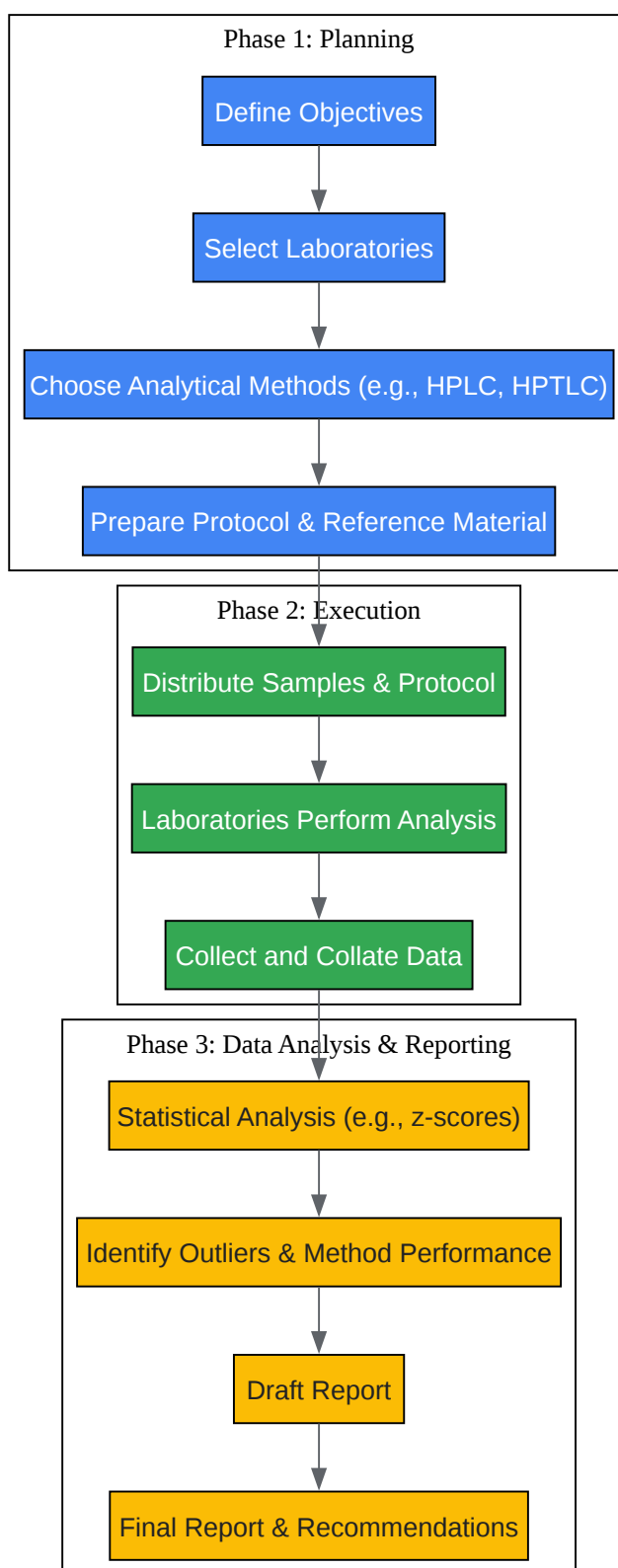
3. HPTLC Conditions:

- HPTLC System: An HPTLC system with an automatic sample spotter, developing chamber, and a densitometric scanner.
- Plate: HPTLC silica gel 60 F254 plates.

- Application: Apply the derivatized samples and standards as bands using an automatic applicator.
- Mobile Phase: A mixture of solvents such as chloroform:triethylamine (5:1, v/v) or other suitable mixtures for separating the dansylated amines.
- Development: Develop the plate in a saturated twin-trough chamber.
- Densitometric Analysis: Scan the developed and dried plate using a densitometer at the wavelength of maximum absorbance for the dansylated amines.
- Quantification: Prepare calibration curves by plotting the peak area against the concentration of the applied standards.

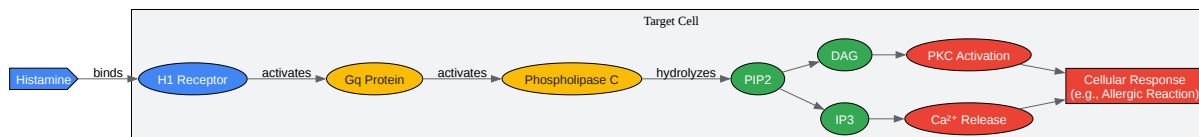
Visualizing Workflows and Pathways

To further elucidate the processes involved in biogenic amine analysis and their biological relevance, the following diagrams are provided.



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Caption: Workflow for an Inter-laboratory Comparison Study.



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Caption: Histamine Signaling Pathway via H1 Receptor.

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